1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)-
Description
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- (CAS: 24220-18-6) is a selenium-containing heterocyclic compound with the molecular formula C₁₅H₁₄N₂OSe and a molecular weight of 317.27 g/mol . Its structure comprises a benzisoselenazolone core substituted with a 4-(dimethylamino)phenyl group at the 2-position. This compound is of interest due to selenium's unique redox properties, which may contribute to antioxidant or enzyme-mimetic activities. Toxicity studies indicate low acute oral toxicity (rat and mouse TDLo >2,500 mg/kg) but note that thermal decomposition releases toxic NOₓ and SOₓ vapors .
Properties
CAS No. |
81744-00-5 |
|---|---|
Molecular Formula |
C15H14N2OSe |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C15H14N2OSe/c1-16(2)11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)19-17/h3-10H,1-2H3 |
InChI Key |
IDMRJPMYKDMINP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- typically involves the formation of the benzisoselenazol-3(2H)-one core via cyclization reactions starting from selenium-containing precursors and aromatic amides bearing the 4-(dimethylamino)phenyl substituent. A common approach includes:
- Preparation of a selenium-containing benzoyl chloride intermediate, such as 2-chloroselenobenzoyl chloride.
- Reaction of this intermediate with an aromatic amine or hydrazine derivative, for example, 1-hydrazinobenzyl phosphonate or N,N-dimethylaniline derivatives, to form the heterocyclic ring system through nucleophilic substitution and cyclization steps.
Detailed Laboratory Procedure
A representative laboratory-scale synthesis involves:
- Conversion of 2-bromo-3-nitrobenzoic acid to the corresponding acid chloride using thionyl chloride in the presence of catalytic N,N-dimethylformamide (DMF).
- Subsequent reaction of the acid chloride with N,N-dimethylaniline to form the amide intermediate.
- Introduction of selenium via reaction with sodium diselenide (Na2Se2), generated in situ by reduction of elemental selenium with sodium borohydride or sodium formaldehyde sulfoxylate.
- Cyclization induced by mild oxidants such as hydrogen peroxide (H2O2) to form the benzisoselenazol-3(2H)-one ring system.
Industrial Scale Considerations
Industrial production methods, while less documented in detail, generally follow the laboratory principles with optimizations for:
- Scalability and cost-effectiveness.
- Safety in handling selenium reagents and chlorinating agents.
- Purification steps such as recrystallization from solvents like 1,2-dichloroethane or butanone-2 to achieve high purity.
Key Chemical Reactions and Mechanistic Insights
Formation of Selenium-Containing Intermediates
- Sodium selenide or sodium diselenide is prepared by reduction of elemental selenium.
- These selenium nucleophiles react with aromatic halides or acid chlorides to form selenoesters or diselenides.
Cyclization via Oxidative Processes
Purification and Isolation
- The crude product is often purified by column chromatography or recrystallization.
- Recrystallization solvents include 1,2-dichloroethane, butanone-2, or mixtures thereof.
- Careful washing and drying under vacuum ensure removal of impurities such as amorphous selenium or polyselenides.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1 | 2-Bromo-3-nitrobenzoic acid + SOCl2 + DMF | Formation of acid chloride intermediate | Reflux 3 h, removal of excess SOCl2 |
| 2 | Acid chloride + N,N-dimethylaniline | Formation of amide intermediate | Stir overnight at room temperature |
| 3 | Na2Se2 (in situ from Se + NaBH4) + amide | Formation of diselenide intermediate | Reflux 5–8 h under inert atmosphere |
| 4 | H2O2 oxidation | Cyclization to benzisoselenazol-3(2H)-one | Room temperature, monitored by 77Se NMR |
| 5 | Purification by chromatography/recrystallization | Isolation of pure product | Solvents: CH2Cl2, 1,2-dichloroethane |
Research Findings and Optimization Notes
- The presence of electron-donating groups such as the dimethylamino substituent on the phenyl ring influences the reactivity and stability of intermediates, facilitating cyclization.
- Oxidation steps are critical and must be carefully controlled to avoid overoxidation to seleninic acids or decomposition.
- The use of catalytic DMF in the chlorination step enhances the formation of acid chlorides and improves yields.
- Industrial processes emphasize minimizing toxic byproducts and improving the purity of the final compound through repeated recrystallization and washing steps.
- Analytical techniques such as 77Se NMR spectroscopy are employed to monitor the formation of selenium heterocycles and confirm product identity.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert it into selenides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenides.
Scientific Research Applications
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds.
Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: The compound is explored for its use in materials science, particularly in developing novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)- involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also modulate specific signaling pathways involved in inflammation and cellular stress responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
a) Selenium vs. Sulfur Analogs
The substitution of selenium in the target compound distinguishes it from sulfur-based benzisothiazolones (e.g., ). Selenium's higher polarizability and redox activity may enhance radical-scavenging or enzyme-mimetic capabilities compared to sulfur analogs, which are primarily studied for antimicrobial and antiviral applications . For example, sulfur-based derivatives like 4-chloro-N-(4-chlorophenylsulfonyl)-... exhibit anti-HIV activity but lack direct antioxidant mechanisms attributed to selenium .
b) Substituent Effects on Bioactivity
- Similar dimethylamino-substituted compounds, such as ethyl 4-(dimethylamino) benzoate (), demonstrate higher reactivity in polymerization systems, suggesting analogous electronic effects in redox processes .
- Mitochondria-Targeting Groups: MitoPeroxidase incorporates a triphenylphosphonium moiety, enabling mitochondrial accumulation. This contrasts with the target compound’s dimethylamino group, which lacks inherent targeting but may offer broader tissue distribution .
c) Toxicity Profiles The target compound exhibits low acute oral toxicity, whereas sulfur analogs like 4-chloro-N-(4-chlorophenylsulfonyl)-... show reduced cytotoxicity in antiviral applications .
Biological Activity
1,2-Benzisoselenazol-3(2H)-one, 2-(4-(dimethylamino)phenyl)-, commonly referred to as a derivative of ebselen, is a synthetic organoselenium compound notable for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure and Properties
- Molecular Formula : C15H14N2OSe
- Molecular Weight : 302.3 g/mol
- SMILES : CN(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2
The structure comprises a benzisoselenazole core with a dimethylaminophenyl substituent, contributing to its unique reactivity and biological profile.
Antimicrobial Activity
Ebselen and its derivatives have demonstrated significant antimicrobial properties. Research indicates that 1,2-benzisoselenazol-3(2H)-one exhibits potent inhibitory effects against various bacterial strains, particularly Helicobacter pylori. The compound acts as a competitive reversible inhibitor of urease, with reported Ki values of 226 nM against H. pylori and 2.11 nM against Sporosarcina pasteurii . This suggests its potential use in treating ureolytic bacterial infections.
Antioxidant and Cytoprotective Effects
Ebselen mimics the action of glutathione peroxidase, providing antioxidant benefits by scavenging reactive oxygen species (ROS). It has been shown to protect cells from oxidative stress-induced damage, making it a candidate for therapeutic interventions in conditions like ischemia-reperfusion injury and neurodegenerative diseases .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This mechanism is crucial in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases. Studies have indicated that ebselen can modulate inflammatory pathways effectively .
Potential Anti-Viral Activity
Recent studies suggest that ebselen may inhibit SARS-CoV-2 by irreversibly binding to the viral protease's active site, thus preventing viral replication . This highlights its potential as a therapeutic agent in combating viral infections.
Case Study: Inhibition of Urease
A study focused on the inhibition of urease enzymes revealed that ebselen derivatives could penetrate the cell membranes of Gram-negative bacteria effectively. The findings emphasized the compound's potential in treating infections caused by ureolytic bacteria .
Research on Antimicrobial Efficacy
In vitro studies have shown that ebselen derivatives possess significant antimicrobial activity against various pathogens, including fungi like Aspergillus fumigatus and bacteria such as Clostridioides difficile . The compound's ability to disrupt bacterial cell function makes it a promising candidate for further development.
Data Tables
| Activity | Target | IC50/Ki Value |
|---|---|---|
| Urease Inhibition | Helicobacter pylori | Ki = 226 nM |
| Urease Inhibition | Sporosarcina pasteurii | Ki = 2.11 nM |
| Antiviral Activity | SARS-CoV-2 | Not specified |
| Antifungal Activity | Aspergillus fumigatus | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
